8-Bromo vs. 6-Bromo Quinoline ALLINIs: Retention of Antiviral Potency Against the A128T Resistance Mutant
In a head‑to‑head study of multi‑substituted quinoline‑based HIV‑1 integrase allosteric inhibitors (ALLINIs), the 8‑bromo analog retained full antiviral effectiveness when challenged with the ALLINI‑resistant IN A128T mutant virus, whereas the corresponding 6‑bromo analog suffered a significant loss of potency [1]. This demonstrates a clear positional advantage for the C8 bromine substitution in maintaining activity against a clinically relevant resistance mutation.
| Evidence Dimension | Antiviral potency retention against HIV-1 IN A128T mutant |
|---|---|
| Target Compound Data | 8‑bromo‑substituted quinoline ALLINI: full effectiveness retained against A128T mutant |
| Comparator Or Baseline | 6‑bromo‑substituted quinoline ALLINI: significant loss of potency against A128T mutant |
| Quantified Difference | Retention vs. significant loss (qualitatively described; precise fold‑change not reported in abstract) |
| Conditions | HIV‑1 IN A128T mutant virus antiviral assay (cell‑based replication assay) |
Why This Matters
For programs targeting HIV‑1 integrase, selecting the 8‑bromo building block instead of the 6‑bromo isomer is critical to avoid a known resistance‑associated potency loss.
- [1] Dinh, L.P. et al. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses 2022, 14(7), 1466. DOI: 10.3390/v14071466. View Source
